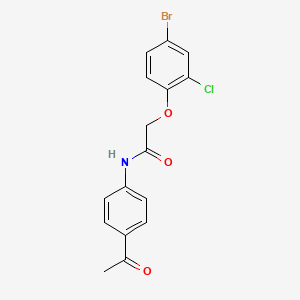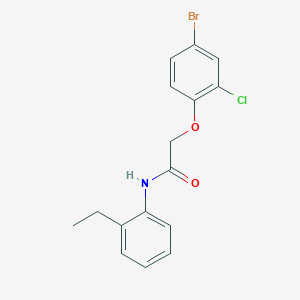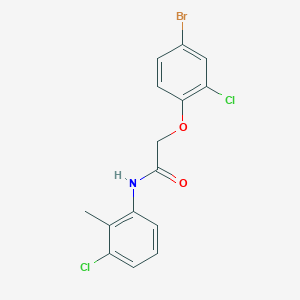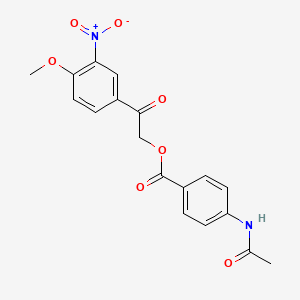![molecular formula C18H12BrClN2O3S B3708534 5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3708534.png)
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthetic approach typically involves the use of electron-withdrawing substituents to stabilize the highest-occupied molecular orbital (HOMO) . Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and chlorophenyl groups, respectively.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Medicine: Thiazole derivatives, including this compound, are known for their antimicrobial, antifungal, and anticancer activities
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and affecting neural function.
Comparison with Similar Compounds
Similar compounds to 5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include other thiazole derivatives and pyrazole derivatives. These compounds share similar biological activities and chemical properties but differ in their specific structures and substituents . The unique combination of bromophenyl and chlorophenyl groups in this compound distinguishes it from other thiazole derivatives, potentially offering enhanced biological activity and specificity.
Properties
IUPAC Name |
5-[[2-[(4-bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2O3S/c19-12-3-1-10(2-4-12)9-25-15-6-5-13(20)7-11(15)8-14-16(23)21-18(26)22-17(14)24/h1-8H,9H2,(H2,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKRRNYSHSIAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-amino-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3708454.png)
![2-bromo-6-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3708456.png)

![3-[(5E)-3-AMINO-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3708470.png)

![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B3708480.png)
![N-[(3-acetylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B3708484.png)

![N-(4-fluorophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide](/img/structure/B3708493.png)
![ethyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3708513.png)
![N-(4-fluorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3708516.png)
![4-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3708529.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3708531.png)
